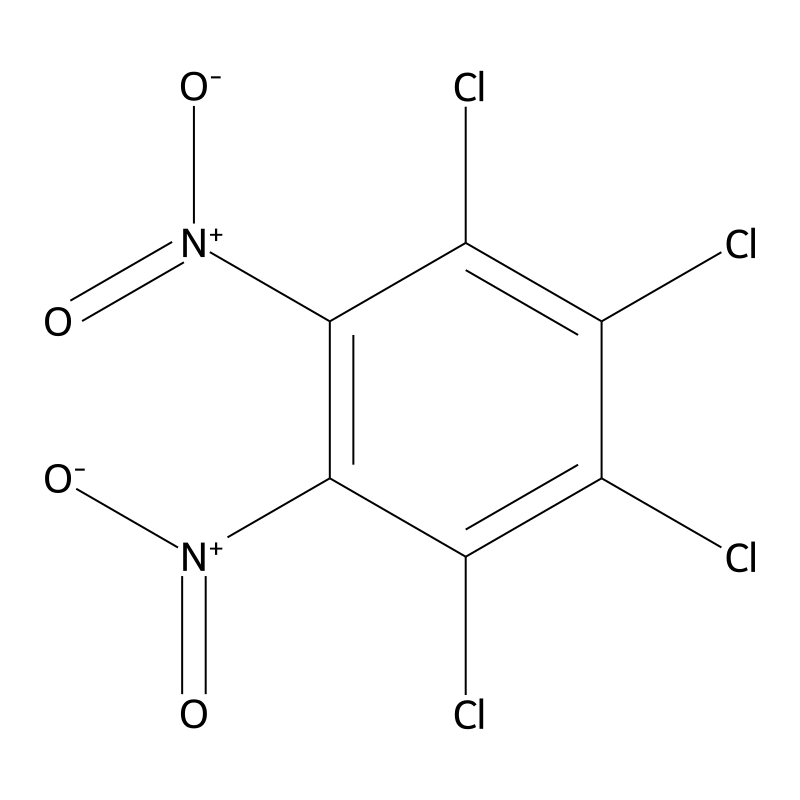

1,2,3,4-Tetrachloro-5,6-dinitrobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,2,3,4-Tetrachloro-5,6-dinitrobenzene is an aromatic compound characterized by a benzene ring substituted with four chlorine atoms and two nitro groups. Its chemical formula is , and it has a molecular weight of approximately 305.88 g/mol. The compound is known for its high reactivity due to the electron-withdrawing effects of the chlorine and nitro substituents, which make it a valuable intermediate in various

No information regarding a specific mechanism of action for these compounds in biological systems is currently available.

Due to the presence of nitro groups, 1,2,3,4-Tetrachloro-5,6-dinitrobenzene is likely to be toxic and may pose similar hazards as other nitroaromatic compounds:

- Nucleophilic Substitution: The compound reacts with nucleophiles such as amines, where one or more chlorine atoms or nitro groups are replaced .

- Reduction: Under specific conditions, the nitro groups can be reduced to amino groups using reagents like hydrazine hydrate .

- Cyclization: In the presence of bidentate nucleophiles, cyclization reactions can occur, leading to the formation of cyclic products .

These reactions highlight its versatility as a reagent in synthetic organic chemistry.

1,2,3,4-Tetrachloro-5,6-dinitrobenzene exhibits significant biological activity, particularly through its interactions with bidentate nucleophiles that contain amino or methylamino groups. These interactions can lead to the displacement of nitro groups and the formation of new compounds. The compound's reactivity suggests potential modifications to proteins and enzymes within cellular systems, which may alter cellular metabolism and signaling pathways . Such modifications can impact cell growth and apoptosis.

The synthesis of 1,2,3,4-tetrachloro-5,6-dinitrobenzene typically involves the following methods:

- Nitration of 1,2,3,4-Tetrachlorobenzene: This process uses concentrated nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to selectively introduce nitro groups onto the benzene ring .

- Chlorination of 1,2,4-Trichloro-5-Nitrobenzene: This method can also be employed where chlorination leads to the formation of 1,2,3,4-tetrachloro-5-nitrobenzene followed by nitration to yield 1,2,3,4-tetrachloro-5,6-dinitrobenzene .

These methods are optimized in industrial settings for higher yield and purity.

1,2,3,4-Tetrachloro-5,6-dinitrobenzene has several applications:

- Chemical Intermediate: It serves as a precursor in synthesizing various other chemical compounds.

- Analytical Chemistry: The compound can be analyzed using high-performance liquid chromatography (HPLC) methods for purity assessment and impurity separation .

- Research: It is used in studies related to electrophilic aromatic substitution and reactions involving nucleophiles .

Research has shown that 1,2,3,4-tetrachloro-5,6-dinitrobenzene interacts primarily with bidentate nucleophiles. These interactions often result in the displacement of nitro groups and the formation of stable products that do not undergo further reactions. For example:

- Hydrazine Hydrate: The reaction conditions significantly influence whether nucleophilic substitution or reduction occurs .

- Diamines: Compounds like ethylenediamine react with 1,2,3,4-tetrachloro-5,6-dinitrobenzene to form various substituted products through nucleophilic substitution .

These studies emphasize the compound's role in biochemical pathways and its potential effects on cellular processes.

Several compounds share structural similarities with 1,2,3,4-tetrachloro-5,6-dinitrobenzene. Here’s a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 1,2-Dichloro-4-nitrobenzene | C6H3Cl2N | Fewer halogen atoms; lower reactivity |

| 1-Chloro-2-nitrobenzene | C6H4ClN | Contains only one chlorine atom |

| 1,2-Dichloro-5-nitrobenzene | C6H3Cl2N | Similar structure but fewer chlorine substitutions |

| 1,3-Dichloro-5-nitrobenzene | C6H3Cl2N | Different substitution pattern affecting reactivity |

The presence of four chlorine atoms and two nitro groups in 1,2,3,4-tetrachloro-5,6-dinitrobenzene contributes to its distinct reactivity profile compared to these similar compounds. Its ability to engage in multiple types of

Historical Development of Synthetic Routes

The development of synthetic routes for 1,2,3,4-tetrachloro-5,6-dinitrobenzene traces back to early twentieth-century investigations into polyhalogenated aromatic compounds. Historical chemical literature from 1903-1904 documented the first systematic studies of tetrachlorodinitrobenzene derivatives, with researchers such as C. Loring Jackson and H. Carlton establishing foundational understanding of these highly substituted aromatic systems. These early investigations revealed the unique reactivity patterns exhibited by polyhalogenated benzenes under nitrating conditions.

The initial synthetic approaches relied on multi-step sequences beginning with readily available trichlorobenzene precursors. Early methodologies demonstrated that 1,2,4-trichlorobenzene could serve as an effective starting material through sequential chlorination and nitration processes. The historical development showed that achieving selective introduction of both chlorine and nitro substituents required careful control of reaction conditions, particularly temperature and acid concentrations.

Mid-twentieth-century developments introduced more sophisticated understanding of electrophilic aromatic substitution mechanisms in heavily substituted systems. Research during this period established that polysubstituted compounds exhibited reactivity patterns that deviated significantly from simple additivity principles. Pentachlorobenzene was found to be more reactive than 1,2,4,5-tetrachlorobenzene, demonstrating the complex interplay between electronic effects in polyhalogenated systems.

The evolution of synthetic methodology progressed through recognition that traditional nitration conditions required modification for heavily chlorinated substrates. Historical investigations revealed that standard mixed acid nitration protocols needed enhancement with additional dehydrating agents and elevated temperatures to achieve satisfactory conversion rates in tetrachlorobenzene systems.

Laboratory-Scale Nitration Protocols for Tetrachlorobenzene Derivatives

Laboratory-scale nitration protocols for tetrachlorobenzene derivatives have been extensively developed to provide controlled conditions for research and development applications. The fundamental approach involves the nitration of 1,2,3,4-tetrachlorobenzene using mixtures of concentrated nitric acid and sulfuric acid under carefully controlled temperature conditions. These protocols require precise stoichiometric control to achieve selective introduction of nitro groups at the desired positions.

A representative laboratory procedure involves treating 1,2,3,4-tetrachloro-5-nitrobenzene with a mixture of concentrated nitric acid and sulfuric acid at elevated temperatures. Specific conditions documented in patent literature indicate that 1.2 parts of 1,2,3,4-tetrachloro-5-nitrobenzene are refluxed for two hours with a mixture of 5.5 parts of 95% nitric acid and 11.7 parts of 98% sulfuric acid. This process yields 1,2,3,4-tetrachloro-5,6-dinitrobenzene in 81% yield with melting point 147-149°C.

The nitration mechanism proceeds through electrophilic aromatic substitution involving nitronium ion attack on the electron-deficient aromatic ring. Laboratory studies have demonstrated that the presence of multiple chlorine substituents significantly deactivates the benzene ring toward electrophilic attack, necessitating harsh reaction conditions. The reaction kinetics follow patterns consistent with electrophilic substitution mechanisms, where the rate-determining step involves formation of the arenium ion intermediate.

Temperature control represents a critical parameter in laboratory-scale syntheses. Nitration reactions are highly exothermic, and careful temperature management prevents decomposition and ensures product selectivity. Laboratory protocols typically maintain reaction temperatures between 100-150°C, with precise control achieved through external heating and cooling systems.

| Reaction Parameter | Typical Range | Optimal Conditions |

|---|---|---|

| Temperature | 100-150°C | 120-140°C |

| Reaction Time | 1-4 hours | 2 hours |

| Nitric Acid Concentration | 80-100% | 95% |

| Acid Ratio (HNO₃:H₂SO₄) | 1:2 to 1:3 | 1:2.1 |

| Yield | 65-85% | 81% |

Industrial-Scale Production Optimization Strategies

Industrial-scale production of 1,2,3,4-tetrachloro-5,6-dinitrobenzene requires sophisticated optimization strategies to achieve economically viable yields while maintaining product quality and environmental compliance. The industrial process typically employs continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials.

A key industrial optimization involves the use of enhanced nitrating systems incorporating sulfur trioxide as a dehydrating agent. Patent literature describes processes where the reaction mixture contains 2.0 to 2.3 moles of nitric acid per mole of substrate, with sulfur trioxide concentrations ranging from 1 to 3 moles per mole of starting material. This approach ensures complete dehydration of the nitrating medium and maintains high nitronium ion concentrations throughout the reaction.

Industrial processes have implemented recycling strategies to improve overall process economics. The filtrate remaining after product isolation contains sulfuric acid and unrecovered product, which can be extracted and recycled for use in subsequent production cycles. This approach reduces waste generation and improves raw material utilization efficiency.

Temperature management in industrial operations requires sophisticated heat exchange systems due to the highly exothermic nature of nitration reactions. Industrial reactors typically operate with jacket cooling systems and internal temperature monitoring to maintain optimal reaction conditions. The heat released during nitration of one pound of aromatic substrate can be substantial, necessitating careful thermal management.

Product isolation in industrial settings involves multi-stage separation processes. Initial product precipitation occurs through dilution with water, followed by filtration and washing to remove acid residues. Recrystallization from appropriate solvents provides the final purification step to achieve required product specifications.

| Process Parameter | Industrial Scale | Optimization Target |

|---|---|---|

| Reactor Volume | 1000-5000 L | Continuous operation |

| Production Rate | 50-200 kg/day | Steady-state conditions |

| Acid Recovery | 85-95% | Recycling efficiency |

| Energy Consumption | 2-4 MJ/kg product | Heat integration |

| Product Purity | >98% | Specification compliance |

Catalytic Systems and Reaction Kinetics in Electrophilic Substitution

The electrophilic substitution reactions leading to 1,2,3,4-tetrachloro-5,6-dinitrobenzene involve complex catalytic systems and exhibit distinctive kinetic behavior due to the presence of multiple electron-withdrawing substituents. The fundamental mechanism proceeds through nitronium ion electrophile formation, followed by attack on the deactivated aromatic ring and subsequent proton elimination.

Catalytic enhancement of nitration reactions has been achieved through the use of Lewis acid catalysts and specialized nitrating agents. Research has demonstrated that certain metal triflate catalysts can facilitate nitration reactions under milder conditions than traditional mixed acid systems. Ytterbium triflate and indium triflate have shown particular effectiveness in promoting regioselective nitration of highly substituted aromatic systems.

The reaction kinetics of polyhalogenated benzene nitration exhibit non-linear behavior with respect to acid concentration. Studies of chlorobenzene nitration kinetics using continuous microflow systems have revealed that the observed reaction rate constants depend critically on the concentration and activity of nitronium ions in the reaction medium. The nitrating agent accounts for variable fractions of the total acid concentration, provided that nitronium ion formation occurs rapidly relative to the nitration step.

Mechanistic investigations have established that the arenium ion intermediate formation represents the rate-determining step in these heavily deactivated systems. The stability of this intermediate is significantly reduced by the electron-withdrawing effects of chlorine and nitro substituents, requiring elevated temperatures and enhanced electrophile concentrations to achieve practical reaction rates.

Advanced kinetic studies using homogeneous reaction conditions have provided quantitative data on activation energies and pre-exponential factors for these systems. The activation energy for nitration of tetrachlorobenzene derivatives is substantially higher than for unsubstituted benzene, reflecting the deactivating influence of halogen substituents.

| Kinetic Parameter | Tetrachlorobenzene | Benzene (Reference) |

|---|---|---|

| Activation Energy | 85-95 kJ/mol | 45-55 kJ/mol |

| Pre-exponential Factor | 10⁸-10¹⁰ s⁻¹ | 10¹²-10¹⁴ s⁻¹ |

| Rate Constant (298K) | 10⁻⁶-10⁻⁴ M⁻¹s⁻¹ | 10⁻²-10⁰ M⁻¹s⁻¹ |

| Temperature Coefficient | 2.8-3.2 | 2.2-2.6 |

| Selectivity Factor | 0.1-0.3 | 1.0 |

The development of alternative catalytic systems has explored the use of solid acid catalysts and heterogeneous nitrating agents to improve process sustainability and product separation. These systems offer potential advantages in terms of catalyst recovery and reduced acid waste generation, though they typically require more stringent reaction conditions to achieve comparable conversion rates.

Recent advances in understanding electrophilic aromatic substitution mechanisms have highlighted the importance of transition state stabilization in heavily substituted systems. Computational studies combined with experimental kinetic data have provided detailed insights into the electronic factors controlling reactivity and selectivity in these complex molecular systems.

1,2,3,4-Tetrachloro-5,6-dinitrobenzene exhibits significant thermal stability under normal conditions, maintaining structural integrity up to approximately 250°C . Thermogravimetric analysis and differential scanning calorimetry studies conducted under inert atmospheres reveal that decomposition temperatures for most polychlorinated nitrobenzenes exceed this threshold . The compound's thermal behavior is characterized by a multi-stage decomposition process that begins at elevated temperatures.

The primary decomposition pathway involves the initial loss of nitro groups, which occurs through a complex mechanism involving the breaking of carbon-nitrogen bonds [2]. This process is facilitated by the electron-withdrawing effects of both the chlorine substituents and the remaining nitro group, which destabilize the molecular structure at high temperatures. The decomposition follows a sequential pattern where the nitro groups are eliminated before significant degradation of the chlorinated benzene ring occurs [3].

Advanced thermal analysis using pressure differential scanning calorimetry techniques has demonstrated that the compound undergoes thermal decomposition rather than simple evaporation when heated beyond its stability threshold [4]. This behavior is consistent with other highly substituted nitroaromatic compounds that exhibit similar thermal degradation patterns. The decomposition products typically include nitrogen oxides, chlorinated organic fragments, and carbonaceous residues [5].

The activation energy for thermal decomposition is significantly higher than that of less substituted nitrobenzenes, reflecting the stabilizing influence of the multiple chlorine substituents on the aromatic ring. This enhanced thermal stability makes the compound particularly persistent in high-temperature industrial processes and environmental conditions [6].

Solubility Behavior in Polar/Non-Polar Solvent Systems

The solubility characteristics of 1,2,3,4-Tetrachloro-5,6-dinitrobenzene are predominantly governed by its highly hydrophobic nature, as evidenced by its elevated LogP value of 5.16 [7]. This physicochemical parameter indicates a strong preference for non-polar environments and limited miscibility with polar solvents.

Water solubility is extremely limited due to the compound's hydrophobic character [8]. The presence of four chlorine atoms significantly enhances hydrophobic interactions while simultaneously decreasing the potential for hydrogen bonding with water molecules [9]. This low aquatic solubility has important environmental implications, as the compound tends to persist in aquatic systems and may undergo bioaccumulation processes [8].

In polar organic solvents such as ethanol and acetone, the compound demonstrates moderate to low solubility [10] [9]. The nitro groups, despite their polar character, are insufficient to overcome the strong hydrophobic influence of the tetrachloro substitution pattern. Alcoholic solvents show limited solvation capacity, with solubility typically decreasing as the alcohol chain length increases [10].

Non-polar solvents provide the most favorable dissolution environment for 1,2,3,4-Tetrachloro-5,6-dinitrobenzene [8]. Solvents such as hexane, toluene, and dichloromethane exhibit high solvation capacity due to favorable hydrophobic interactions [8]. The aromatic solvent toluene shows particularly enhanced solubility due to additional π-π stacking interactions between the solvent and the substituted benzene ring [8].

Temperature dependency significantly influences solubility patterns across all solvent systems [8]. Elevated temperatures generally increase solubility in organic solvents, though this effect is most pronounced in moderately polar systems where thermal energy can overcome intermolecular interaction barriers.

Spectroscopic Fingerprints (Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)

Infrared Spectroscopy

The infrared spectrum of 1,2,3,4-Tetrachloro-5,6-dinitrobenzene exhibits characteristic absorption patterns that provide definitive identification of the compound's functional groups [11] [12] [13].

The nitro group vibrations dominate the infrared spectrum with two highly characteristic and intense absorption bands [13]. The asymmetric nitro stretch appears in the range of 1550-1500 cm⁻¹, while the symmetric stretch is observed between 1390-1330 cm⁻¹ [13] [14]. These absorptions are particularly intense due to the large dipole moment changes associated with nitrogen-oxygen bond stretching [13]. The nitro scissoring vibration produces a medium-intensity peak in the 890-835 cm⁻¹ region [13].

Aromatic carbon-carbon stretching vibrations appear around 1600 cm⁻¹, though these may be partially obscured by the intense nitro group absorptions [11] [12]. The presence of multiple electron-withdrawing substituents causes slight shifts in these characteristic aromatic frequencies compared to unsubstituted benzene [12].

Carbon-chlorine stretching vibrations manifest as strong absorptions in the 800-600 cm⁻¹ region [12] [15]. The multiple chlorine substituents produce a complex pattern of overlapping C-Cl stretches, with the exact frequencies dependent on the specific substitution pattern and the electronic environment of each chlorine atom [12].

Aromatic carbon-hydrogen stretching appears in the 3000-3100 cm⁻¹ range, though the signal intensity is reduced due to the limited number of hydrogen atoms remaining on the heavily substituted benzene ring [11] [12].

Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear Magnetic Resonance spectroscopy of 1,2,3,4-Tetrachloro-5,6-dinitrobenzene provides limited but diagnostic information due to the absence of aromatic hydrogen atoms in the compound structure [16] [17]. The complete substitution of the benzene ring eliminates typical aromatic proton signals, making ¹H Nuclear Magnetic Resonance less informative for this particular compound [17].

¹³C Nuclear Magnetic Resonance spectroscopy offers more comprehensive structural information, revealing the distinct chemical environments of the aromatic carbon atoms [16]. The carbon atoms bearing nitro groups exhibit characteristic downfield shifts due to the strong electron-withdrawing effects of these substituents [17]. Similarly, carbons bearing chlorine atoms show distinct chemical shifts that reflect the electronegativity of the halogen substituents.

Ultraviolet-Visible Spectroscopy

The ultraviolet-visible absorption spectrum of 1,2,3,4-Tetrachloro-5,6-dinitrobenzene exhibits characteristic electronic transitions associated with the highly conjugated aromatic system [18] [19]. The presence of multiple electron-withdrawing groups significantly influences the electronic structure and absorption characteristics [19].

π→π* transitions dominate the absorption spectrum in the ultraviolet region, with the exact wavelengths dependent on the extent of conjugation and the electronic effects of the substituents [19]. The nitro groups, being strong electron-withdrawing substituents, cause bathochromic shifts in these transitions compared to unsubstituted benzene [19].

n→π* transitions associated with the nitro groups appear at longer wavelengths and typically exhibit lower extinction coefficients [18] [19]. These transitions are particularly sensitive to solvent effects and molecular conformation [19].

The charge transfer bands may be observed due to the electron-rich aromatic ring and the electron-deficient nitro groups, creating the potential for intramolecular charge transfer transitions [18].

Electrochemical Properties and Redox Behavior

1,2,3,4-Tetrachloro-5,6-dinitrobenzene exhibits complex electrochemical behavior characterized by multiple reduction processes involving both the nitro groups and the chlorine substituents [2] [3] [20].

Nitro group reduction represents the primary electrochemical process, occurring through a multi-electron pathway [2] [20] [21]. The reduction typically proceeds through the formation of phenylhydroxylamine intermediates before complete reduction to the corresponding aniline derivatives [20] [21] [22]. The presence of multiple electron-withdrawing chlorine substituents significantly influences the reduction potentials, making the nitro groups more susceptible to reduction compared to unsubstituted nitrobenzene [23] [22].

Cyclic voltammetry studies reveal multiple reduction peaks corresponding to the sequential reduction of the two nitro groups [3] [20]. The first reduction wave typically appears at potentials around -0.58 volts versus standard calomel electrode, while additional reductions occur at more negative potentials [23]. The exact potentials are highly dependent on solution pH, with both acidic and basic conditions favoring the reduction processes through different mechanisms [23].

Mechanistic considerations indicate that the reduction pathway is influenced by the availability of protons in solution [20] [23]. In acidic media, the reduction proceeds through proton-coupled electron transfer mechanisms, while in basic solutions, the process may involve different intermediates and reaction pathways [23]. The presence of chlorine substituents can lead to competing dechlorination reactions, particularly under strongly reducing conditions [2].

Electrochemical reduction in the presence of bidentate nucleophiles can lead to nucleophilic substitution reactions where nitro groups are displaced [2] [3]. This behavior is particularly important for synthetic applications where selective functionalization of the compound is desired [2].

Carbon nanotube-modified electrodes have shown enhanced electrocatalytic activity for the reduction of related nitrobenzene compounds, suggesting potential applications in electrochemical sensors and remediation technologies [20] [24] [25]. The high surface area and unique electronic properties of these modified electrodes facilitate more efficient electron transfer processes [25].

The reversibility of the electrochemical processes varies depending on the specific conditions and the nature of the reduction products [26] [27]. While some reduction processes may be partially reversible under carefully controlled conditions, the formation of stable reduced products typically makes the overall process irreversible [20] [21].